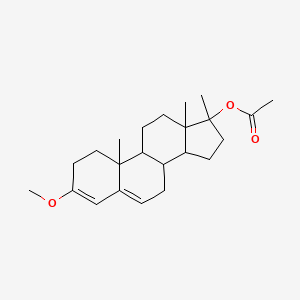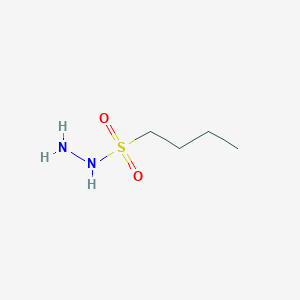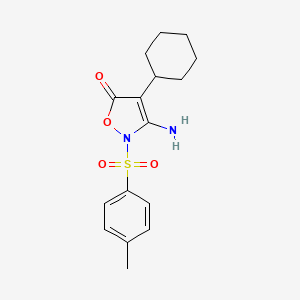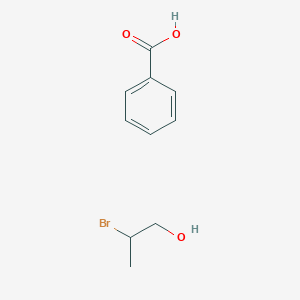![molecular formula C8H15O2P B14735062 3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 3105-69-9](/img/structure/B14735062.png)
3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide is a chemical compound with the molecular formula C8H15O2P It is a member of the phosphole family, which are heterocyclic compounds containing phosphorus
Méthodes De Préparation
The synthesis of 1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,5-dihydro-1H-phosphole with isopropyl alcohol in the presence of an oxidizing agent. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials, including electronic and optical materials .
Mécanisme D'action
The mechanism of action of 1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological macromolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide can be compared with other similar compounds, such as:
1-Methyl-1-oxo-Phospholene: Similar in structure but lacks the isopropoxy group.
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide: Another related compound with different substituents.
3-Methyl-1-phenyl-2-phospholene 1-oxide: Contains a phenyl group instead of an isopropoxy group
These comparisons highlight the unique structural features and reactivity of 1-Isopropoxy-3-methyl-2,5-dihydro-1H-phosphole 1-oxide, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3105-69-9 |
|---|---|
Formule moléculaire |
C8H15O2P |
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
3-methyl-1-propan-2-yloxy-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C8H15O2P/c1-7(2)10-11(9)5-4-8(3)6-11/h4,7H,5-6H2,1-3H3 |
Clé InChI |
UZTZZVOPVZIZJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCP(=O)(C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)


![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
